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Compound of Interest

Compound Name: 2-Dodecyl-1,3-benzothiazole

Cat. No.: B15160653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-dodecyl-1,3-benzothiazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data. Due to the limited availability of direct experimental spectra

for this specific compound, the data presented herein is a predictive analysis based on the

known spectral characteristics of analogous 2-alkyl-1,3-benzothiazole derivatives and the

foundational benzothiazole structure. This guide also outlines a detailed experimental protocol

for its synthesis, offering a foundational resource for researchers engaged in the study and

application of benzothiazole compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-dodecyl-1,3-
benzothiazole. These predictions are derived from established principles of spectroscopy and

analysis of empirical data from structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

Aromatic-H (4

protons)
7.30 - 8.10 Multiplet -

α-CH₂ 3.15 Triplet 7.5

β-CH₂ 1.85 Quintet 7.5

-(CH₂)₉- 1.20 - 1.40 Multiplet -

Terminal CH₃ 0.88 Triplet 7.0

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=N (C2) 175.0

Aromatic Quaternary (C3a, C7a) 153.5, 134.0

Aromatic CH (C4, C5, C6, C7) 121.0 - 126.0

α-CH₂ 35.0

Alkyl Chain (-CH₂-) 22.7 - 31.9

Terminal CH₃ 14.1

Table 3: Predicted IR Spectroscopic Data
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Vibrational Mode
Predicted Absorption Range

(cm⁻¹)
Intensity

C-H stretch (aromatic) 3050 - 3100 Medium

C-H stretch (aliphatic) 2850 - 2960 Strong

C=N stretch (thiazole ring) 1600 - 1620 Medium

C=C stretch (aromatic) 1450 - 1580 Medium-Strong

C-H bend (aliphatic) 1375, 1465 Medium

C-H out-of-plane bend

(aromatic)
750 - 900 Strong

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Predicted Assignment

[M]⁺ Molecular Ion

[M-C₁₁H₂₃]⁺ Loss of undecyl radical

[C₇H₄NS]⁺ Benzothiazole fragment

Experimental Protocols
The synthesis of 2-dodecyl-1,3-benzothiazole can be achieved through the condensation of

2-aminothiophenol with dodecanoic acid or dodecanal. A general method is described below.[1]

[2]

Synthesis of 2-Dodecyl-1,3-benzothiazole from 2-Aminothiophenol and Dodecanoic Acid

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine 2-aminothiophenol (1 equivalent) and dodecanoic acid (1.1 equivalents).

Solvent and Catalyst: The reaction can be performed neat or in a high-boiling solvent such

as xylene. A catalytic amount of a dehydrating agent like polyphosphoric acid (PPA) or a

Lewis acid can be added to facilitate the reaction.
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Reaction Conditions: Heat the mixture to reflux (typically 140-160 °C) for 4-6 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature. If a solvent was

used, remove it under reduced pressure. Neutralize the residue with a saturated solution of

sodium bicarbonate.

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or

dichloromethane.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel using a hexane-ethyl acetate gradient.

Characterization: Confirm the structure and purity of the synthesized 2-dodecyl-1,3-
benzothiazole using NMR, IR, and MS spectroscopy.

Logical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 2-

alkyl-1,3-benzothiazoles.
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Synthesis and characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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